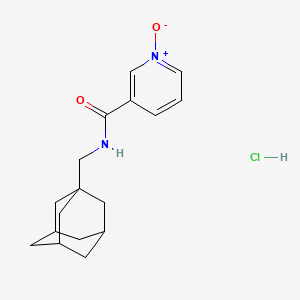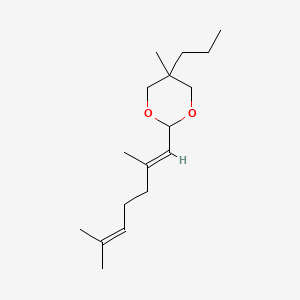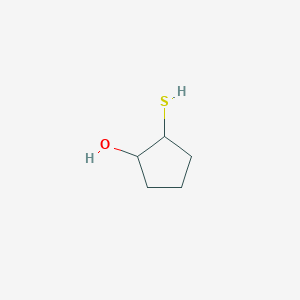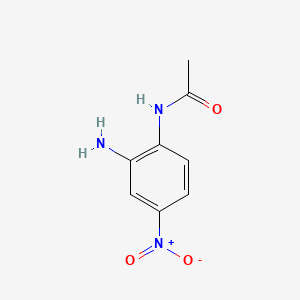
N-(1-Adamantylmethyl)nicotinamide 1-oxide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Adamantylmethyl)nicotinamide 1-oxide hydrochloride: is a chemical compound with the molecular formula C17H23ClN2O2. It is known for its unique structure, which includes an adamantyl group attached to a nicotinamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Adamantylmethyl)nicotinamide 1-oxide hydrochloride typically involves the reaction of 1-adamantylmethylamine with nicotinamide 1-oxide in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yield and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: N-(1-Adamantylmethyl)nicotinamide 1-oxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The adamantyl group or the nicotinamide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-(1-Adamantylmethyl)nicotinamide 1-oxide hydrochloride is used as a precursor for the synthesis of other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in studies related to cell signaling, metabolism, and enzyme activity .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may have roles in drug development, particularly in targeting specific molecular pathways .
Industry: In industrial applications, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of N-(1-Adamantylmethyl)nicotinamide 1-oxide hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may interact with nicotinamide adenine dinucleotide (NAD+) dependent enzymes, affecting redox reactions and energy metabolism .
Vergleich Mit ähnlichen Verbindungen
Nicotinamide: A simpler analog without the adamantyl group, used in various biochemical applications.
1-Adamantylmethylamine: A precursor in the synthesis of N-(1-Adamantylmethyl)nicotinamide 1-oxide hydrochloride.
Nicotinamide 1-oxide: Another related compound with similar biochemical properties.
Uniqueness: this compound is unique due to the presence of both the adamantyl group and the nicotinamide moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C17H23ClN2O2 |
|---|---|
Molekulargewicht |
322.8 g/mol |
IUPAC-Name |
N-(1-adamantylmethyl)-1-oxidopyridin-1-ium-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H22N2O2.ClH/c20-16(15-2-1-3-19(21)10-15)18-11-17-7-12-4-13(8-17)6-14(5-12)9-17;/h1-3,10,12-14H,4-9,11H2,(H,18,20);1H |
InChI-Schlüssel |
YVKSVPQVOMGOIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C[N+](=CC=C4)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13765979.png)






![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-N,5-dimethylpyrimidin-4-amine](/img/structure/B13766021.png)


